

# AFM24 Technical Support Center: Enhancing Therapeutic Efficacy in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AFM24     |           |
| Cat. No.:            | B15144922 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **AFM24**, a bispecific innate cell engager (ICE®), for the treatment of solid tumors. Detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols are provided to optimize research outcomes and improve the therapeutic index of this novel immunotherapy.

### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AFM24?

A1: **AFM24** is a tetravalent, bispecific antibody that concurrently targets Epidermal Growth Factor Receptor (EGFR) on tumor cells and CD16A on innate immune cells, primarily Natural Killer (NK) cells and macrophages.[1][2] This dual-targeting mechanism redirects the cytotoxic activity of these immune cells towards EGFR-expressing cancer cells, inducing antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). [3][4][5] Importantly, **AFM24**'s activity is independent of EGFR signaling pathways, allowing it to potentially overcome resistance to traditional EGFR inhibitors.

Q2: What is the rationale for combining **AFM24** with other therapies?

A2: Combining **AFM24** with other anti-cancer agents aims to create synergistic effects and enhance its therapeutic efficacy.



- With Atezolizumab (anti-PD-L1): This combination is designed to leverage both the innate
  and adaptive immune systems. While AFM24 activates the innate immune response,
  atezolizumab blocks the PD-1/PD-L1 checkpoint, thereby unleashing the adaptive immune
  response. This dual approach may overcome resistance to checkpoint inhibitors alone.
- With SNK01 (autologous NK cells): The combination with ex vivo expanded and activated autologous NK cells is intended to increase the number of effector cells available to mediate ADCC, potentially enhancing the overall anti-tumor effect of AFM24.

Q3: Is the efficacy of **AFM24** dependent on the level of EGFR expression on tumor cells?

A3: Preclinical studies have shown that **AFM24** can induce lysis of EGFR-positive tumor cell lines in vitro, and this activity appears to be independent of the EGFR expression level. **AFM24** has demonstrated potent picomolar EC50 values in cytotoxicity assays across cell lines with varying EGFR expression.

Q4: Is AFM24's activity affected by KRAS/BRAF mutations in tumor cells?

A4: Preclinical data indicates that **AFM24** is effective against EGFR-positive tumor cells regardless of their KRAS or BRAF mutational status in in-vitro studies. This suggests a potential advantage in treating tumors that are resistant to EGFR-targeted therapies due to downstream mutations in the signaling pathway.

### **Troubleshooting Guide**

Issue 1: Suboptimal or no AFM24-mediated cytotoxicity observed in in vitro assays.

## Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause                              | Recommended Solution                                                                                                                                                                                                                                                                                                                         |  |
|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Low NK cell viability or activity            | - Ensure proper handling and thawing of cryopreserved NK cells Assess NK cell viability using Trypan Blue or a viability stain post-thawing Pre-stimulate NK cells with cytokines like IL-2 or IL-15 overnight to enhance their cytotoxic potential Use a healthy donor as a positive control for NK cell activity.                          |  |
| Incorrect Effector-to-Target (E:T) ratio     | - Optimize the E:T ratio for your specific cell lines. A common starting point is 5:1. For robust responses, higher ratios may be necessary Titrate the E:T ratio (e.g., 1:1, 5:1, 10:1, 20:1) to determine the optimal condition for your experiment.                                                                                       |  |
| Issues with target cells                     | - Confirm EGFR expression on your target cell line using flow cytometry Ensure target cells are healthy and in the logarithmic growth phase before the assay If using adherent cells, ensure a uniform monolayer is formed.                                                                                                                  |  |
| Suboptimal assay conditions                  | - For Calcein-AM release assays, ensure complete lysis in the "maximum release" control wells (e.g., using Triton X-100) Ensure proper incubation times. A standard duration for cytotoxicity assays is 4 hours, but this may need optimization Briefly centrifuge the plate after adding effector cells to facilitate cell-to-cell contact. |  |
| High spontaneous release in Calcein-AM assay | - Handle target cells gently during labeling and plating to avoid premature cell death Optimize the concentration of Calcein-AM, as high concentrations can be toxic to some cell lines.                                                                                                                                                     |  |

Issue 2: High background in flow cytometry-based NK cell activation assays.



| Potential Cause                              | Recommended Solution                                                                                                                                                                                                                                                                                                 |  |  |
|----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Non-specific antibody binding                | - Include an Fc block step in your staining protocol to prevent antibodies from binding to Fc receptors on NK cells Use isotype controls to determine the level of non-specific binding for each antibody Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |  |  |
| Autofluorescence of target or effector cells | <ul> <li>Include an unstained control for each cell type<br/>to assess the level of autofluorescence.</li> <li>If<br/>autofluorescence is high, consider using brighter<br/>fluorochromes or a compensation strategy.</li> </ul>                                                                                     |  |  |
| Cellular debris and doublets                 | - Gate on singlets using forward scatter height (FSC-H) versus forward scatter area (FSC-A) to exclude doublets Use a live/dead stain to exclude dead cells from your analysis, as they can non-specifically bind antibodies.                                                                                        |  |  |

# Quantitative Data Summary Preclinical Efficacy of AFM24 in Various Cancer Cell Lines



| Cell Line                                  | Cancer Type                  | Mean SABC (EGFR sites/cell ) | Mean EC50 (pM) |
|--------------------------------------------|------------------------------|------------------------------|----------------|
| A-431                                      | Epidermoid<br>Carcinoma      | 431,125                      | 1.9            |
| DK-MG                                      | Glioblastoma                 | 222,648                      | 0.8            |
| A-549                                      | Lung Carcinoma               | 127,574                      | 5.1            |
| LoVo                                       | Colorectal<br>Adenocarcinoma | 74,470                       | 3.4            |
| COLO205                                    | Colorectal<br>Adenocarcinoma | 51,177                       | 30.4           |
| HT-29                                      | Colorectal<br>Adenocarcinoma | 48,174                       | 3.3            |
| Panc 08.13                                 | Pancreatic Cancer            | 40,980                       | 5.7            |
| HCT-116                                    | Colorectal Carcinoma         | 33,822                       | 3.3            |
| SABC: Specific Antibody Binding Capacity   |                              |                              |                |
| EC50: Half-maximal effective concentration | -                            |                              |                |
| Data adapted from preclinical studies.     |                              |                              |                |

# Clinical Efficacy of AFM24 Monotherapy and Combination Therapies



| Clinical Trial<br>(NCT)                                                  | Treatment Arm           | Tumor Type                                          | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) |
|--------------------------------------------------------------------------|-------------------------|-----------------------------------------------------|-------------------------------------|----------------------------------|
| AFM24-101<br>(NCT04259450)                                               | AFM24<br>Monotherapy    | EGFR-mutant<br>NSCLC                                | 13%                                 | 47%                              |
| Colorectal<br>Cancer                                                     | 0%                      | One patient with stable disease and tumor reduction |                                     |                                  |
| AFM24-102<br>(NCT05109442)                                               | AFM24 +<br>Atezolizumab | EGFR-WT<br>NSCLC                                    | 23%                                 | 77%                              |
| EGFR-mutant<br>NSCLC                                                     | 24%                     | 71%                                                 |                                     |                                  |
| AFM24-103<br>(NCT05099549)                                               | AFM24 + SNK01           | Advanced Solid<br>Tumors                            | 0%                                  | 43% (Stable<br>Disease)          |
| NSCLC: Non-<br>Small Cell Lung<br>Cancer; WT:<br>Wild-Type               |                         |                                                     |                                     |                                  |
| Data is based on available interim results and may be subject to change. |                         |                                                     |                                     |                                  |

# **Experimental Protocols**

# Protocol 1: AFM24-Mediated ADCC Assay using Calcein-AM Release

This protocol is designed to assess the ability of **AFM24** to induce NK cell-mediated cytotoxicity against EGFR-expressing tumor cells.

### Troubleshooting & Optimization





#### Materials:

- AFM24
- EGFR-positive target tumor cells (e.g., A-431)
- Effector cells (PBMCs or isolated NK cells)
- Complete RPMI-1640 medium
- Calcein-AM dye
- DMSO
- 96-well round-bottom plates
- Triton X-100 (for maximum lysis control)
- Fluorescence plate reader

### Procedure:

- Target Cell Preparation and Labeling: a. Culture target cells to ~80% confluency. b.
  Resuspend Calcein-AM in DMSO to create a stock solution. c. Count and resuspend target
  cells at 1 x 10<sup>6</sup> cells/mL in complete medium. d. Add Calcein-AM to the cell suspension to a
  final concentration of 15 μM and incubate for 30 minutes at 37°C. e. Wash the labeled target
  cells twice with complete medium to remove excess dye. f. Resuspend the labeled target
  cells at a concentration of 1 x 10<sup>5</sup> cells/mL.
- Assay Setup: a. Plate 100 μL of the labeled target cell suspension into each well of a 96-well plate (10,000 cells/well). b. Prepare serial dilutions of **AFM24** in complete medium. c. Add 50 μL of the **AFM24** dilutions to the appropriate wells. For the "no antibody" control, add 50 μL of medium. d. Prepare effector cells at the desired concentration to achieve the target E:T ratio (e.g., for a 5:1 ratio, prepare a suspension of 1 x 10^6 cells/mL). e. Add 50 μL of the effector cell suspension to the wells (50,000 effector cells/well). f. Controls: i. Spontaneous Release: Target cells + medium (no effector cells or antibody). ii. Maximum Release: Target cells + 1% Triton X-100 (no effector cells or antibody).



- Incubation and Measurement: a. Briefly centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. c. After incubation, centrifuge the plate at 500 x g for 5 minutes. d. Carefully transfer 100 μL of the supernatant from each well to a new flat-bottom 96-well plate. e. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- Data Analysis: a. Calculate the percentage of specific lysis using the following formula: %
   Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

# Protocol 2: Flow Cytometry Analysis of NK Cell Activation

This protocol is for assessing the activation of NK cells following co-culture with target cells in the presence of **AFM24**, by measuring the expression of activation markers such as CD69 and the degranulation marker CD107a.

#### Materials:

- AFM24
- EGFR-positive target tumor cells
- Effector cells (PBMCs or isolated NK cells)
- Complete RPMI-1640 medium
- 96-well U-bottom plates
- Flow cytometry antibodies (e.g., anti-CD3, anti-CD56, anti-CD69, anti-CD107a)
- Fc Block
- Brefeldin A and Monensin
- Live/Dead stain



- FACS buffer (PBS + 2% FBS)
- Flow cytometer

#### Procedure:

- Co-culture Setup: a. Plate 5 x 10^5 effector cells per well in a 96-well U-bottom plate. b. Add target cells at the desired E:T ratio (e.g., 1:1). c. Add **AFM24** at the desired concentration. d. Add anti-CD107a antibody directly to the co-culture. e. Add Brefeldin A and Monensin to inhibit protein transport and allow for intracellular cytokine accumulation and CD107a surface expression. f. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
- Cell Staining: a. After incubation, wash the cells with FACS buffer. b. Add a live/dead stain according to the manufacturer's protocol. c. Perform an Fc block for 10 minutes at room temperature. d. Add a cocktail of surface antibodies (anti-CD3, anti-CD56, anti-CD69) and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer. f. If performing intracellular staining for cytokines (e.g., IFN-γ), fix and permeabilize the cells according to a standard protocol, followed by intracellular antibody staining. g. Resuspend the cells in FACS buffer for analysis.
- Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single cells. c. Identify the NK cell population (e.g., CD3- CD56+). d. Analyze the expression of CD69 and CD107a on the NK cell population.

# Visualizations **AFM24** Signaling Pathway





Click to download full resolution via product page

Caption: AFM24 mechanism of action.

# **Experimental Workflow for AFM24-Mediated ADCC Assay**





Click to download full resolution via product page

Caption: Workflow for Calcein-AM release ADCC assay.



# **Logical Diagram for Troubleshooting Suboptimal Cytotoxicity**



Click to download full resolution via product page

Caption: Troubleshooting logic for suboptimal cytotoxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. affimed.com [affimed.com]
- 3. affimed.com [affimed.com]
- 4. An improved flow cytometry-based natural killer cytotoxicity assay involving calcein AM staining of effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Preclinical evaluation of AFM24, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AFM24 Technical Support Center: Enhancing Therapeutic Efficacy in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#improving-the-therapeutic-index-of-afm24-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com